N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Catalog No.
S838422
CAS No.
1220029-17-3
M.F
C9H16Cl2N4
M. Wt
251.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-pro...

CAS Number

1220029-17-3

Product Name

N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

IUPAC Name

N-(6-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride

Molecular Formula

C9H16Cl2N4

Molecular Weight

251.15 g/mol

InChI

InChI=1S/C9H15ClN4.ClH/c1-14(2)5-3-4-11-9-6-8(10)12-7-13-9;/h6-7H,3-5H2,1-2H3,(H,11,12,13);1H

InChI Key

PVUHHHQKTRTAFF-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=CC(=NC=N1)Cl.Cl

Canonical SMILES

CN(C)CCCNC1=CC(=NC=N1)Cl.Cl
Pyrintegrin is a synthetic compound with the chemical formula C13H20ClN5.HCl. It is a type of aminoheterocycle, which contains nitrogen in the heterocyclic ring. Pyrintegrin was first discovered by Janssen Pharmaceutica in the 1990s, and it has attracted the attention of scientists due to its unique biological properties. The compound has been investigated for its ability to inhibit angiogenesis, promote cell adhesion and migration, and increase the effectiveness of chemotherapy.
Pyrintegrin has a white to off-white crystalline powder appearance and its molecular weight is 323.26 g/mol. It is highly soluble in water and has a melting point between 270 °C-275 °C. The compound is stable at room temperature and has a long shelf-life.
Pyrintegrin can be synthesized in a multi-step process from commercially available starting materials. The synthesis is generally carried out using standard organic chemistry techniques such as condensation reactions, nucleophilic substitutions, and acid-base reactions. Pyrintegrin is characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.
Several analytical methods have been developed to quantify pyrintegrin in biological samples. The most commonly used methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and HPLC. These methods have good sensitivity, selectivity, and accuracy, making them suitable for pharmacokinetic studies.
Pyrintegrin has been shown to have a wide range of biological activities, and is mainly known for its ability to inhibit angiogenesis, which is the process of blood vessel formation. It also promotes cell adhesion and migration, which is essential for wound healing and tissue regeneration. In addition, it has been shown to enhance the effectiveness of chemotherapy in cancer treatment. Pyrintegrin is also involved in other physiological processes, such as the regulation of integrin-mediated signaling, cell proliferation, and cell survival.
Toxicity studies conducted on pyrintegrin have shown that it has low toxicity levels in vitro and in vivo. In animal experiments, it was found that the compound had no adverse effects on vital organs and did not cause mortality or morbidity. Pyrintegrin was well tolerated by test subjects in clinical trials, and no serious side effects were reported.
Pyrintegrin has been widely studied as an anti-angiogenic agent in cancer treatment. It is also being investigated for its potential to promote wound healing, tissue regeneration, and the treatment of diseases related to abnormal cell adhesion and migration. Pyrintegrin has also been shown to enhance the effectiveness of chemotherapy.
Current research on pyrintegrin is focused on identifying its potential as a therapeutic agent for various diseases. Several clinical trials are ongoing to investigate the safety and efficacy of pyrintegrin in cancer treatment. Scientists are also interested in the compound's ability to promote wound healing and tissue regeneration.
Pyrintegrin has potential applications in various fields of research and industry. In the medical field, it has potential as a treatment for several diseases such as cancer and chronic wounds. In the field of regenerative medicine, it may have application in promoting tissue regeneration. Pyrintegrin has also been investigated for its use in the development of biomaterials for tissue engineering.
One of the main limitations of pyrintegrin is its relative newness, as research is still ongoing to investigate its full potential. Further research is needed to identify the optimal dosage, duration and route of administration of pyrintegrin in different therapeutic applications. Future research should also explore the use of pyrintegrin in combination with other therapeutic agents to enhance its therapeutic potential.
1. Investigation of pyrintegrin as a treatment for chronic wounds and diabetic ulcers
2. Exploring the mechanism of action of pyrintegrin in angiogenesis inhibition and cell adhesion and migration
3. Development of pyrintegrin-containing biomaterials for tissue engineering
4. Identification of the optimal dosage and administration route of pyrintegrin in different therapeutic applications
5. Exploration of the use of pyrintegrin in combination with other therapeutic agents to enhance its therapeutic potential.

Dates

Modify: 2023-08-16

Explore Compound Types